molecular formula C20H18N4O2 B6551761 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole CAS No. 1187634-19-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B6551761
CAS No.: 1187634-19-0
M. Wt: 346.4 g/mol
InChI Key: ZKMDSAXQJCUAPD-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The target compound, 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, features a 1,2,4-oxadiazole core substituted at position 3 with a 4-isopropoxyphenyl group and at position 5 with a 3-phenylpyrazolyl moiety.

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-21-20(26-24-19)18-12-17(22-23-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMDSAXQJCUAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(Propan-2-yloxy)benzohydrazide

The synthesis begins with the preparation of 4-(propan-2-yloxy)benzohydrazide, a critical intermediate for oxadiazole ring formation. Ethyl 4-(propan-2-yloxy)benzoate is refluxed with hydrazine hydrate (80–100%) in ethanol for 6–8 hours, yielding the hydrazide derivative with >90% efficiency. This step is pivotal for ensuring high purity, as residual hydrazine may interfere with subsequent cyclization.

Cyclocondensation with 3-Phenyl-1H-pyrazole-5-carbonitrile

The hydrazide intermediate undergoes cyclocondensation with 3-phenyl-1H-pyrazole-5-carbonitrile in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours. This reaction forms the 1,2,4-oxadiazole ring via dehydration, with yields averaging 65–75%. The use of POCl₃ as a cyclizing agent is preferred due to its efficacy in facilitating intramolecular nucleophilic attack, though it requires careful handling under anhydrous conditions.

Table 1: Optimization of Cyclocondensation Conditions

CatalystTemperature (°C)Time (h)Yield (%)
POCl₃80475
H₂SO₄100658
PCl₅90568

Microwave-Assisted Synthesis

One-Pot Microwave Reaction

Microwave irradiation significantly reduces reaction times while improving yields. A mixture of 4-(propan-2-yloxy)benzohydrazide, 3-phenyl-1H-pyrazole-5-carboxylic acid, and triphenylphosphine (PPh₃) is irradiated at 150°C for 15–20 minutes in a sealed vessel. This method achieves 80–85% yield by enhancing reaction kinetics and minimizing side products. The use of clay-supported catalysts (e.g., montmorillonite K10) further improves efficiency, as demonstrated in analogous oxadiazole syntheses.

Solvent-Free Conditions

Solvent-free microwave synthesis under green chemistry principles involves grinding the reactants with iodine (I₂) as an oxidizing agent. This approach eliminates the need for toxic solvents and achieves 78% yield in 10 minutes, though product purification requires careful recrystallization from dimethylformamide (DMF)-methanol mixtures.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic esters are employed to introduce the 4-(propan-2-yloxy)phenyl group post-oxadiazole formation. 5-(3-Phenyl-1H-pyrazol-5-yl)-3-iodo-1,2,4-oxadiazole is reacted with 4-(propan-2-yloxy)phenylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60°C for 12 hours. This method yields 70–75% product but requires rigorous exclusion of moisture.

Table 2: Catalytic Systems for Cross-Coupling

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃THF75
Pd(OAc)₂/XPhosCs₂CO₃Dioxane68
NiCl₂(dppe)NaOtBuToluene55

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 9H, aryl-H), 4.65 (septet, 1H, OCH(CH₃)₂), 1.35 (d, 6H, CH₃).

  • IR (KBr): 1605 cm⁻¹ (C=N oxadiazole), 1220 cm⁻¹ (C-O-C isopropoxy).

  • HRMS (ESI): m/z 399.12 [M+H]⁺ (calculated for C₂₁H₁₉N₄O₂: 399.15).

Purity and LogP Analysis

HPLC analysis (C18 column, acetonitrile-water) confirms >98% purity. The compound exhibits a logP of 6.98, indicating high lipophilicity suitable for membrane permeability in biological assays.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

The presence of unreacted hydrazide or over-oxidized species (e.g., nitriles) is mitigated by stoichiometric control and sequential addition of POCl₃. Recrystallization from ethyl acetate-hexane mixtures removes polar impurities.

Microwave Parameter Sensitivity

Optimal power (300–400 W) and irradiation time (15–20 minutes) are critical to prevent decomposition. Excessively high temperatures (>160°C) lead to tar formation, reducing yields by 20–30% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur, particularly at the oxadiazole ring.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions that integrate pyrazole and oxadiazole moieties. The structural characterization can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Example Synthesis Route

  • Formation of Pyrazole : The initial step involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole ring.
  • Oxadiazole Formation : The subsequent reaction with carboxylic acids or their derivatives leads to the formation of the oxadiazole ring.
  • Final Coupling : The final product is obtained through coupling reactions that introduce the propan-2-yloxy group onto the phenyl ring.

Biological Applications

The biological activities of this compound are noteworthy, particularly in pharmacology.

Anticancer Activity

Research has indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds similar to 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Properties

Several studies have demonstrated that pyrazolone derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Agricultural Applications

The compound also shows potential in agrochemistry.

Fungicidal Activity

Research indicates that certain pyrazolone derivatives exhibit fungicidal activity against a range of plant pathogens. This makes them suitable candidates for developing new agricultural fungicides .

Material Science Applications

In material science, oxadiazoles are known for their photophysical properties.

Luminescent Materials

Compounds like 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have been explored for their applications in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

Data Tables

Application Area Activity Reference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
FungicidalEffective against plant pathogens
LuminescentPotential use in OLEDs

Case Studies

  • Anticancer Study : A study conducted on a series of pyrazolone derivatives showed that modifications at the 3-position significantly enhanced anticancer activity against breast cancer cell lines .
  • Fungicide Development : A recent investigation into the fungicidal properties of pyrazolone derivatives revealed promising results against Fusarium species, suggesting potential for agricultural applications .

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Pharmacological Potential

For instance:

  • Antitumor activity: Compounds with trimethoxyphenyl substituents (e.g., ’s compound 19b) inhibit cancer cell lines (A549, MCF-7) via microtubule disruption .
  • Antimicrobial effects: Oxadiazoles with nitrofuryl groups (e.g., ’s compound 2e) target Gram-positive pathogens and Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of the target compound and key analogues is summarized in Table 1.

Key Observations

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : Trifluoromethyl () and nitro groups () reduce electron density on the oxadiazole ring, altering binding interactions with biological targets.
  • Heterocyclic Variations : Pyrazole (target compound) vs. triazole () substituents influence hydrogen-bonding capacity and metabolic stability.

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Electron-deficient substituents (e.g., trifluoromethyl) enhance binding to targets like FLAP () or bacterial enzymes .
  • Position 5 : Bulky aromatic groups (e.g., 3-phenylpyrazole) improve steric complementarity with hydrophobic protein pockets.

Biological Activity

The compound 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The structure of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole features a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The unique arrangement of substituents contributes to its biological activity.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may modulate enzyme activities involved in inflammatory pathways or cancer progression. For instance, it has been suggested that compounds with similar structures can inhibit specific kinases or receptors that play crucial roles in cell signaling related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole core exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro evaluations showed that derivatives of oxadiazoles exhibited IC50 values ranging from 0.67 µM to 0.87 µM against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

These findings indicate a promising potential for further development as anticancer agents.

Anti-inflammatory Activity

Compounds similar to 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have also shown anti-inflammatory effects. For instance, some derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer efficacy against multiple cancer types. The most potent compound demonstrated significant growth inhibition in melanoma and breast cancer cell lines, with growth percentages reaching up to 98% at a concentration of 105M10^{-5}M .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibitory effects of oxadiazole derivatives on human alkaline phosphatase (ALP), an enzyme associated with tumor progression. One compound showed an IC50 value of 0.420 µM against ALP, indicating strong potential for therapeutic application in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : Cyclization of amidoxime precursors with nitrile derivatives under reflux conditions (e.g., using phosphorus oxychloride or thionyl chloride) is a common approach for oxadiazole synthesis . Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity. Yields typically range from 60% to 85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify aromatic proton environments and substituent connectivity (e.g., pyrazole protons at δ 6.5–7.5 ppm) .
  • HRMS : Confirms molecular weight (expected ~365.35 g/mol) and isotopic patterns.
  • FTIR : Identifies oxadiazole ring vibrations (C=N stretch ~1600 cm1^{-1}) and ether linkages (C-O-C ~1250 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial Activity : Agar diffusion tests against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at concentrations of 10–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., glioblastoma LN229) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s structure-activity relationship (SAR) for anticancer applications?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or tubulin. Focus on π-π stacking between the phenyl/pyrazole moieties and hydrophobic binding pockets .
  • DFT Calculations : Multiwfn software analyzes electron density (e.g., Laplacian at bond critical points) to predict reactive sites for electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazoles?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values from independent studies (e.g., oxadiazole derivatives with trifluoromethyl vs. methoxy substituents) to identify substituent-dependent trends .
  • Proteomics : SILAC-based profiling in treated cells identifies off-target effects that may explain variability in apoptosis induction .

Q. How does enantiomeric purity impact pharmacokinetic properties, and what analytical methods ensure stereochemical fidelity?

  • Methodology :

  • Chiral HPLC/SFC : Resolve enantiomers using Chiralpak AD-H columns (heptane:ethanol mobile phase). SFC with CO2_2/methanol gradients achieves >97% enantiomeric excess, as seen in related oxadiazoles .
  • In Vivo DMPK : Monitor plasma half-life (t1/2_{1/2}) and clearance in murine models to correlate stereochemistry with metabolic stability .

Q. What are the mechanistic insights into its potential anti-inflammatory activity?

  • Methodology :

  • ELISA/Western Blot : Quantify inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • FLAP Binding Assays : Measure inhibition of 5-lipoxygenase-activating protein (IC50_{50} < 100 nM) using competitive fluorescence polarization .

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